molecular formula C22H21FN4O3S B2877487 N-(3,5-dimethylphenyl)-N-[(3-fluoro-4-methoxyphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide CAS No. 1251586-25-0

N-(3,5-dimethylphenyl)-N-[(3-fluoro-4-methoxyphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide

Cat. No.: B2877487
CAS No.: 1251586-25-0
M. Wt: 440.49
InChI Key: ZDZMWWMIRSJRSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,5-dimethylphenyl)-N-[(3-fluoro-4-methoxyphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide is a useful research compound. Its molecular formula is C22H21FN4O3S and its molecular weight is 440.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Herbicidal Activity and Plant Ecosystem Health Compounds similar to "N-(3,5-dimethylphenyl)-N-(3-fluoro-4-methoxybenzyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide", specifically substituted N-aryl[1,2,4]triazolo[1,5-a]pyridine-2-sulfonamides, have been found to possess significant herbicidal activity against a broad spectrum of vegetation at low application rates. This suggests potential applications in agriculture for controlling unwanted plant growth (Moran, 2003).

Anticancer Effects Certain derivatives of this compound, specifically those with an alkylurea or 2-(dialkylamino)ethylurea moiety at the 2-position of [1,2,4]triazolo[1,5-a]pyridine, have shown potential as antiproliferative agents against human cancer cell lines. This indicates a possible application in cancer research and treatment, especially considering their reduced toxicity (Wang et al., 2015).

Antimicrobial Activity A variety of sulfonamides and sulfinyl derivatives containing a [1,2,4]triazolo[4,3-a]pyridine moiety, similar in structure to the specified compound, have been synthesized and evaluated for antimicrobial activity. Some of these derivatives have shown promising results against various microbes, indicating their potential use in developing new antimicrobial agents (Xu et al., 2017).

Antimalarial Agents A novel series of [1,2,4]Triazolo[4,3-a]Pyridine Sulfonamides has been studied for potential antimalarial properties. This research indicates the compound's potential application in the development of new antimalarial drugs, a significant area in medicinal chemistry (Karpina et al., 2020).

Detection in Environmental Samples The development of an enzyme-linked immunosorbent assay (ELISA) for detecting similar compounds, such as metosulam (a herbicide), in soil and water samples indicates the compound's relevance in environmental monitoring. Such assays are crucial for assessing the environmental impact and safety of agricultural chemicals (Parnell & Hall, 1998).

Properties

IUPAC Name

N-(3,5-dimethylphenyl)-N-[(3-fluoro-4-methoxyphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21FN4O3S/c1-15-9-16(2)11-18(10-15)27(13-17-6-7-20(30-3)19(23)12-17)31(28,29)21-5-4-8-26-14-24-25-22(21)26/h4-12,14H,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDZMWWMIRSJRSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N(CC2=CC(=C(C=C2)OC)F)S(=O)(=O)C3=CC=CN4C3=NN=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.